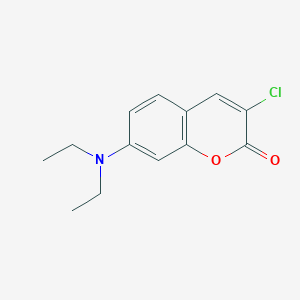

Coumarin, 3-chloro-7-diethylamino-

Description

Significance of the Coumarin (B35378) Scaffold in Advanced Chemical Research

The coumarin scaffold, a benzopyrone structure, is a cornerstone in the development of functional organic molecules. researchgate.netresearchgate.net Its inherent photophysical properties, characterized by high fluorescence quantum yields and good photostability, make it an attractive framework for the design of fluorescent probes and dyes. nih.gov The versatility of the coumarin nucleus allows for a wide range of chemical modifications, enabling the tuning of its electronic and steric properties to suit diverse applications. researchgate.net This adaptability has led to the widespread use of coumarin derivatives in various scientific domains, including as laser dyes, optical brighteners, and biological markers. nih.gov

Rationale for Substitution Patterns in 7-Diethylamino-Coumarin Derivatives

The substitution pattern of a coumarin derivative is critical in defining its specific characteristics. The presence of a diethylamino group at the 7-position is a key feature in many fluorescent coumarins. This strong electron-donating group significantly enhances the intramolecular charge transfer (ICT) character of the molecule, leading to a red-shift in the absorption and emission spectra and often a substantial increase in the fluorescence quantum yield. nih.gov

The introduction of a chlorine atom at the 3-position further modulates the electronic properties of the coumarin core. Halogen substitutions can influence the photophysical properties through the heavy-atom effect, which can affect intersystem crossing rates, and by altering the electron density distribution within the molecule. While specific data for the 3-chloro derivative is limited, studies on related halogenated coumarins suggest that such substitutions can be used to fine-tune the spectral and photophysical characteristics of the fluorophore.

Overview of Research Trajectories for 3-Chloro-7-diethylamino-Coumarin and Analogues

Research into "Coumarin, 3-chloro-7-diethylamino-" and its analogs is primarily driven by the quest for novel fluorescent probes with tailored properties. A significant area of investigation involves the synthesis of derivatives for use as fluorescent labels and sensors. For instance, the related compound, 7-(diethylamino)-4-chloro-3-formyl-coumarin, has been synthesized and characterized, indicating a research interest in chloro-substituted 7-diethylaminocoumarins. researchgate.net

The general research trajectory for these compounds involves their application as fluorescent markers for biomolecules and as sensors for various analytes. The high fluorescence and environmental sensitivity of the 7-diethylaminocoumarin core make these derivatives promising candidates for developing probes that can report on their local microenvironment, such as polarity and viscosity.

Interactive Data Table: Spectroscopic Properties of a Related Compound

| Property | Data | Reference |

| ¹H NMR (CDCl₃) δ ppm | 10.28 (s, 1H), 7.82 (d, J = 6.2 Hz, 2H), 6.69 (d, J = 6.2 Hz, 1H), 6.42 (d, J = 2.4 Hz, 1H), 3.50 (q, J = 7.2 Hz, 4H), 1.27 (t, J = 9.2 Hz, 6H) | researchgate.net |

| ¹³C NMR (CDCl₃) δ ppm | 156.46, 156.13, 154.13, 153.01, 150.74, 129.13, 114.71, 111.94, 111.01, 109.48, 107.37, 96.71, 86.40, 45.50, 12.48 | researchgate.net |

| HRMS (ESI) m/z | calcd for C₁₇H₁₄ClN₃O₂ [M+Na]⁺: 350.06668, found: 350.06698 | researchgate.net |

Detailed Research Findings

The synthesis of "7-(Diethylamino)-4-chloro-3-formyl-coumarin" has been reported, starting from 7-(diethylamino)-4-hydroxy-coumarin. The reaction involves the use of phosphorus oxychloride and dimethylformamide to introduce the chloro and formyl groups. researchgate.net This synthetic route highlights a potential pathway for accessing various substituted 7-diethylaminocoumarins.

The photophysical properties of 7-diethylaminocoumarin derivatives are a central focus of research. These compounds are known for their strong fluorescence emission in the blue-green region of the spectrum. nih.gov The exact absorption and emission maxima, as well as the quantum yield, are highly dependent on the solvent polarity and the specific substitution pattern on the coumarin ring. For example, the introduction of electron-withdrawing groups can lead to a bathochromic shift in the spectra. The environmental sensitivity of their fluorescence makes them valuable as probes for studying biological systems and material properties.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-7-(diethylamino)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-3-15(4-2)10-6-5-9-7-11(14)13(16)17-12(9)8-10/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUSPFIQJDLTQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158190 | |

| Record name | Coumarin, 3-chloro-7-diethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133590-12-2 | |

| Record name | Coumarin, 3-chloro-7-diethylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133590122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 3-chloro-7-diethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Coumarin, 3 Chloro 7 Diethylamino

Established Synthetic Pathways for 7-Diethylaminocoumarin Derivatives

The construction of the 7-diethylaminocoumarin scaffold can be achieved through several established synthetic methodologies. These methods often involve the condensation of a substituted salicylaldehyde (B1680747) with a compound containing an active methylene (B1212753) group.

Knoevenagel Condensation Approaches and Modifications

The Knoevenagel condensation is a cornerstone reaction in the synthesis of coumarin (B35378) derivatives. researchgate.netrsc.org It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base. youtube.com For the synthesis of 7-diethylaminocoumarin derivatives, 4-(diethylamino)salicylaldehyde (B93021) is a common starting material. researchgate.net

This condensation is often followed by an intramolecular cyclization to form the coumarin ring. researchgate.net Various modifications to the classical Knoevenagel condensation have been developed to improve yields and reaction conditions. For instance, the use of different catalysts and solvent systems can significantly impact the efficiency of the reaction. researchgate.netrsc.org

A general representation of the Knoevenagel condensation for coumarin synthesis is the reaction of a salicylaldehyde with a compound like ethyl acetoacetate, catalyzed by a base such as piperidine (B6355638). youtube.comrsc.org

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. iau.ir For 7-diethylaminocoumarin derivatives, one-pot methods have been developed that combine multiple reaction steps into a single process. jst.go.jpresearchgate.net

An example of a one-pot synthesis involves the three-component condensation reaction of a salicylaldehyde, an active methylene compound, and an amine, sometimes under reflux conditions. nih.gov This approach allows for the direct construction of the desired coumarin derivative from simple precursors. jst.go.jp For instance, 7-(diethylamino)-3-(4-aminophenyl)coumarin has been synthesized in a one-pot, three-step process starting from 4-(diethylamino)salicylaldehyde and 4-nitrophenylacetonitrile, yielding a product with high purity. researchgate.net

Another strategy involves the conjugate addition of nucleophiles to a coumarin precursor, followed by cyclization in a single pot. jst.go.jp This method has been utilized to synthesize various 7-NEt2 coumarin derivatives. jst.go.jp

Precursor Synthesis and Intermediate Derivatization

The synthesis of specific 7-diethylaminocoumarin derivatives often requires the preparation of tailored precursors and intermediates. For example, the synthesis of 7-(diethylamino)coumarin-3-carbaldehyde is a key step for further functionalization. chemrxiv.org This intermediate can be prepared from 4-(diethylamino)salicylaldehyde in a two-step process. chemrxiv.org

The reactivity of coumarin precursors can be enhanced by introducing electron-withdrawing groups. For instance, substituting an ethyl ester with a trifluoroethyl ester in a coumarin precursor has been shown to improve the yield of the subsequent conjugate addition and cyclization reactions for the synthesis of 7-NEt2 coumarins. jst.go.jp This strategy allows for the synthesis of derivatives that are not accessible with less reactive precursors. jst.go.jp

Advanced Synthetic Techniques and Reaction Condition Optimization

To improve the efficiency, yield, and environmental friendliness of coumarin synthesis, advanced techniques and optimized reaction conditions are continuously being explored.

Ultrasound Irradiation Applications in Coumarin Synthesis

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. arabjchem.orgscirp.orgscirp.org The application of ultrasound in coumarin synthesis has been shown to be a green and efficient method. scirp.orgscirp.org

Ultrasound-assisted one-pot synthesis of substituted coumarins has been successfully achieved. iau.irnih.gov For example, the Pechmann reaction, a classic method for coumarin synthesis, can be performed under ultrasound irradiation at room temperature in the absence of a solvent, with high yields and short reaction times. nih.gov This technique has been used to synthesize various 3-aryl coumarin derivatives with significantly improved efficiency compared to conventional heating methods. scirp.orgscirp.org

Catalyst Systems for Enhanced Yields and Selectivity

The choice of catalyst plays a crucial role in the synthesis of coumarin derivatives, influencing both the yield and selectivity of the reaction. Various catalyst systems have been developed to enhance the efficiency of these transformations.

Solid acid catalysts, such as poly(4-vinylpyridinium) hydrogen sulfate, have been found to be effective for the synthesis of substituted coumarins via the Pechmann reaction under ultrasound irradiation. nih.gov A significant advantage of this catalyst is its reusability, which aligns with the principles of green chemistry. nih.gov

The Knoevenagel condensation for coumarin synthesis can also be catalyzed by various bases, with piperidine being a common choice. rsc.org The optimization of the catalyst system is a key area of research to develop more sustainable and efficient synthetic protocols for coumarin derivatives. researchgate.net

Green Chemistry Principles in Coumarin Derivatization

The synthesis of coumarin derivatives has traditionally involved methods that are often inconsistent with the principles of green chemistry, leading to significant chemical waste. eurekalert.orgeurekaselect.com However, the field has seen a substantial shift towards more environmentally benign synthetic strategies. eurekalert.org These modern approaches aim to minimize or eliminate the use and generation of hazardous substances, enhance reaction efficiency, and reduce energy consumption. eurekalert.orgnih.gov

Key green chemistry techniques applied to coumarin synthesis include:

Microwave and Ultrasound-Assisted Synthesis: These methods often lead to faster reaction times and higher yields compared to conventional heating. eurekalert.orgkjscollege.com For instance, the Knoevenagel condensation, a common route to coumarins, has been successfully performed under microwave irradiation in solvent-free conditions. kjscollege.com

Use of Green Solvents and Catalysts: There is a growing emphasis on replacing toxic organic solvents and hazardous acid catalysts. eurekalert.orgresearchgate.net Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have been employed as both the solvent and catalyst in coumarin synthesis. eurekaselect.comnih.gov Similarly, water has been used as a solvent in conjunction with biodegradable catalysts like choline (B1196258) chloride. nih.gov Solid acid catalysts, such as zeolites (e.g., H-BEA) and silica-supported sulfuric acid, offer an environmentally friendly alternative to conventional Lewis acids, as they can be easily recovered and reused, minimizing acidic waste streams. researchgate.netnih.gov

Solvent-Free and Multicomponent Reactions: Performing reactions without a solvent, where possible, is a core principle of green chemistry. eurekalert.org Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are also favored for their efficiency and atom economy. eurekaselect.commdpi.com

These green methodologies are not only ecologically advantageous but can also improve reaction performance in terms of product yield, purity, and simplified post-synthesis procedures. eurekalert.org The application of these principles is crucial in the large-scale production of coumarin derivatives for their various applications in medicine, pharmacology, and industry. eurekalert.orgeurekaselect.com

Post-Synthetic Modifications and Functionalization at the 3- and 7-Positions

Post-synthetic modification (PSM) is a powerful strategy for introducing diverse functionalities into a core molecular scaffold that may not be accessible through direct synthesis. rsc.orgrsc.org For Coumarin, 3-chloro-7-diethylamino-, the chloro group at the 3-position and the diethylamino group at the 7-position are key sites for such modifications, allowing for the fine-tuning of the molecule's properties.

Functionalization at the 3-Position:

The chlorine atom at the 3-position of the coumarin ring is a versatile handle for introducing a wide range of substituents via nucleophilic substitution and cross-coupling reactions. This position is critical as substituents here can significantly influence the molecule's biological and photophysical properties. mdpi.com

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the adjacent carbonyl group activates the C-Cl bond, making it susceptible to attack by various nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods have enabled the use of 3-chlorocoumarins in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, linking aryl, or alkynyl groups to the coumarin core. kjscollege.com

Formation of Fused Heterocycles: The reactivity of the 3-position can be exploited to construct fused heterocyclic systems. For example, reactions with appropriate bifunctional reagents can lead to the formation of pyrrolocoumarins. mdpi.comresearchgate.net

Functionalization at the 7-Position:

The 7-diethylamino group is a strong electron-donating group that significantly influences the photophysical properties of the coumarin, particularly its fluorescence. acs.orgnih.gov While modifications at this position are less common than at the 3-position, they are crucial for tuning the molecule's spectral properties.

Reactions of the Amino Group: The lone pair of electrons on the nitrogen atom of the diethylamino group can participate in chemical reactions. However, direct functionalization can be challenging. Studies have shown that the 7-amino group is involved in the interaction of these coumarins with singlet oxygen. researchgate.net

Synthesis from 7-Hydroxycoumarins: A common strategy to access diverse 7-aminocoumarins involves the synthesis from their 7-hydroxy counterparts. acs.orgnih.gov A notable method is the Smiles rearrangement, which allows for the conversion of 7-hydroxycoumarins to N-substituted 7-aminocoumarins under mild, transition-metal-free conditions. acs.orgnih.govresearchgate.net This approach provides a pathway to a variety of N-alkyl and N-aryl derivatives.

Amide Bond Formation: 7-aminocoumarins can be acylated to form amides. For instance, 7-amino-4-methylcoumarin (B1665955) and 7-amino-4-chloromethylcoumarin (B130982) have been reacted with various aromatic and heteroaromatic acids to synthesize a series of 7-benzamidocoumarin derivatives. researchgate.net

The ability to selectively functionalize both the 3- and 7-positions allows for the creation of a diverse library of coumarin derivatives with tailored properties for specific applications.

Data Tables

Table 1: Examples of Green Chemistry Approaches in Coumarin Synthesis

| Reaction Type | Catalyst | Solvent | Conditions | Key Advantage | Reference |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Piperidine | Solvent-free | Microwave irradiation | Faster reaction, no solvent waste | kjscollege.com |

| Pechmann Condensation | Zeolite H-BEA | Toluene | - | Heterogeneous, reusable catalyst | researchgate.net |

| Knoevenagel Condensation | Choline Chloride | Water | 25-30 °C | Biodegradable catalyst, green solvent | nih.gov |

| Pechmann Condensation | ZrO₂-based catalysts | Solvent-free | Room Temperature | Heterogeneous catalyst, mild conditions | researchgate.net |

Table 2: Examples of Post-Synthetic Modifications of Coumarins

| Position | Reaction Type | Reagents/Catalyst | Product Type | Significance | Reference |

|---|---|---|---|---|---|

| 3-Position | Suzuki Coupling | Phenyl boronic acid / Pd(OAc)₂ | 3-Arylcoumarin | C-C bond formation, introduces aryl groups | kjscollege.com |

| 7-Position | Smiles Rearrangement | α-bromoacetamides / Base | N-substituted-7-aminocoumarin | Access to diverse amino groups, mild conditions | acs.orgnih.gov |

| 7-Position | Amide Coupling | Aromatic acids / PCl₃ | 7-Benzamidocoumarin | Introduces amide functionality | researchgate.net |

Photophysical Properties and Spectroscopic Signatures of Coumarin, 3 Chloro 7 Diethylamino

Electronic Absorption and Emission Characteristics

The electronic absorption and emission spectra of 7-diethylaminocoumarin derivatives are characterized by broad bands, indicative of strong intramolecular charge transfer (ICT). researchgate.netnih.gov These characteristics are significantly influenced by the nature of substituents on the coumarin (B35378) ring.

Influence of the 3-Chloro and 7-Diethylamino Substituents on Spectra

The presence of the electron-donating 7-diethylamino group and the electron-withdrawing 3-chloro group creates a "push-pull" system that profoundly affects the molecule's electronic structure and, consequently, its spectroscopic properties. researchgate.netmdpi.com The strong electron-donating nature of the diethylamino group at the C-7 position leads to a significant red-shift in the absorption band. mdpi.com This is a common feature in coumarins, where the emission is dependent on the substituent at this position, with the strength of the electron-donating properties following the order: N(CH₂CH₃)₂ > OH > OCH₃ > H. mdpi.com

The absorption spectra of 7-diethylaminocoumarin derivatives typically show maximum absorbance bands attributed to π → π* and n → π* electronic transitions. mdpi.com For instance, a related compound, 3-(2-Benzimidazolyl)-7-(diethylamino)coumarin, exhibits an absorption maximum at 436 nm in ethanol. photochemcad.com Another derivative, 7-(Diethylamino)coumarin-3-carboxylic acid, shows an excitation maximum at 409 nm in a 0.1 M Tris pH 9.0 solution, with its emission peak at 473 nm. sigmaaldrich.comsigmaaldrich.com In methanol (B129727), 7-(Diethylamino)coumarin-3-carbonyl azide (B81097) has an excitation maximum at 390 nm and an emission maximum at 478 nm. sigmaaldrich.com

Analysis of Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (ΦF) and lifetime (τF) are critical parameters that quantify the efficiency and dynamics of the fluorescence process. For many 7-diethylaminocoumarin derivatives, these values are highly sensitive to the molecular environment. nih.govnih.gov Generally, in nonpolar solvents, these dyes exhibit low nonradiative decay rates, leading to higher fluorescence quantum yields. nih.gov However, in polar solvents, the formation of a non-emissive twisted intramolecular charge transfer (TICT) state can significantly quench the fluorescence, resulting in lower quantum yields. mdpi.comresearchgate.netresearchgate.net

For example, the fluorescence quantum yield and lifetime of 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA) decrease with the addition of β-cyclodextrin but increase with γ-cyclodextrin. nih.gov This highlights the intricate role of the microenvironment in modulating the photophysical properties. Studies on a similar compound, 7-diethylamino-4-(trifluoromethyl)coumarin (C481), revealed a dramatic increase in fluorescence quantum yield from 0.043 in polar methanol to 0.876 in the less polar chloroform (B151607). mdpi.com This nearly 20-fold increase underscores the profound impact of solvent polarity on fluorescence efficiency. mdpi.com

Photostability Assessment of 7-Diethylaminocoumarin Fluorophores

The photostability of fluorophores is a crucial factor for their practical applications. Research indicates that 7-diethylaminocoumarin-based fluorophores demonstrate considerably better photostability compared to other dyes like nitrobenzoxadiazole. researchgate.net This enhanced stability makes them promising candidates for applications requiring robust fluorescent probes, such as in membrane studies and bio-imaging. researchgate.net

Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) Mechanisms

The photophysical properties of "Coumarin, 3-chloro-7-diethylamino-" and related derivatives are fundamentally governed by intramolecular charge transfer (ICT) processes. nih.govnih.govrsc.org Upon photoexcitation, an electron is transferred from the electron-donating 7-diethylamino group to the electron-accepting coumarin core. mdpi.comresearchgate.net In certain environments, this ICT state can further evolve into a twisted intramolecular charge transfer (TICT) state. mdpi.comresearchgate.netrsc.orgrsc.org

The TICT state is characterized by a perpendicular geometry of the diethylamino group with respect to the coumarin plane, which is a non-emissive or very weakly emissive state. mdpi.com The formation of this TICT state provides a non-radiative decay pathway, effectively quenching the fluorescence. mdpi.comresearchgate.net The competition between the emissive ICT state and the non-emissive TICT state is a key determinant of the observed fluorescence properties. acs.org

Environmental Effects on Charge Transfer Dynamics

The dynamics of charge transfer are highly susceptible to environmental factors, particularly the polarity and viscosity of the surrounding medium. rsc.orgresearchgate.netnih.gov In polar solvents, the highly polar TICT state is stabilized, favoring its formation and leading to fluorescence quenching. mdpi.comresearchgate.net Conversely, in non-polar or viscous environments, the twisting motion required to form the TICT state is hindered, which can result in enhanced fluorescence emission from the ICT state. researchgate.net

Studies on various 7-diethylaminocoumarin derivatives have shown that the nonradiative relaxation pathway is influenced by both the hydrogen-bond donating and accepting capabilities of the solvent, as well as its dipolarity. researchgate.net For instance, in 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (7-DCCAE), the photophysics are significantly modulated when the molecule is confined within reverse micelles, exhibiting excitation wavelength-dependent dynamics. rsc.org

Solvatochromic Behavior and Solvent Polarity Correlations

The strong intramolecular charge transfer in 7-diethylaminocoumarin derivatives leads to a significant difference in the dipole moments of the ground and excited states. This results in pronounced solvatochromism, where the absorption and emission maxima shift with changes in solvent polarity. nih.govresearchgate.net

Excited State Dynamics and Energy Transfer Processes

Upon absorption of light, Coumarin, 3-chloro-7-diethylamino- is elevated to an excited singlet state. The subsequent de-excitation pathways are complex and competitive, involving fluorescence, internal conversion, intersystem crossing to a triplet state, and potential energy transfer processes. The nature of the substituents at the 3- and 7-positions, as well as the solvent environment, plays a critical role in dictating the dominant decay channels.

Internal Conversion and Fluorescence: The 7-diethylamino group, a strong electron-donating group, is crucial for the fluorescent properties of this class of coumarins. Excitation leads to a significant increase in the dipole moment, indicating a substantial charge transfer character in the excited state. researchgate.neteurjchem.com This intramolecular charge transfer (ICT) from the diethylamino group to the electron-accepting lactone carbonyl group of the coumarin core is a key feature of its excited state. The efficiency of fluorescence is highly dependent on the planarity of the molecule in the excited state.

In many 7-dialkylaminocoumarins, a non-radiative decay pathway known as twisted intramolecular charge transfer (TICT) can occur. lookchem.comresearchgate.net In this process, the dialkylamino group twists out of the plane of the coumarin ring in the excited state, leading to a non-fluorescent, charge-separated state that rapidly decays to the ground state. However, the presence of a 3-chloro substituent can influence this process.

Intersystem Crossing: The presence of a halogen atom, such as chlorine at the 3-position, can enhance the rate of intersystem crossing (ISC) from the singlet excited state (S1) to the triplet state (T1) due to the heavy-atom effect. wikipedia.org This process, known as spin-orbit coupling, becomes more favorable and can lead to a decrease in fluorescence quantum yield by populating the non-fluorescent triplet state. wikipedia.org While the high quantum yield observed in some related bromo-substituted aminocoumarins suggests that ISC may not always be the dominant non-radiative pathway, the chlorine atom in Coumarin, 3-chloro-7-diethylamino- is expected to promote this process to some extent. lookchem.com

The excited-state dynamics of coumarins can also be influenced by the solvent polarity. researchgate.net In polar solvents, the charge-transfer nature of the excited state is stabilized, which can affect the rates of both radiative and non-radiative decay processes.

Table 1: Photophysical Data for Related 7-Aminocoumarin Derivatives

This table presents photophysical data for coumarin derivatives structurally related to Coumarin, 3-chloro-7-diethylamino-, illustrating the influence of substituents on their properties.

| Compound | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Solvent |

| 7-Amino-4-methylcoumarin (B1665955) | 371 (in ethanol) | - | - | Ethanol |

| 7-Amino-4-(trifluoromethyl)coumarin (C-151) | - | - | - | - |

| Ethyl 7-diethylaminocoumarin-3-carboxylate | - | - | Low | - |

| 8-Bromo-7-monoethylamino-coumarin-3-carboxylate | - | - | 0.81 | Ethanol |

| 7-Diethylamino-4-methylcoumarin | - | - | 0.73 | Ethanol |

Data compiled from various sources. researchgate.netlookchem.comkyushu-u.ac.jp

Table 2: Excited State Properties of Related Coumarin DerivativesThis table highlights key parameters related to the excited state of similar coumarin compounds.

| Compound | Excited State | Dipole Moment Change (Δμ) | Key Feature |

| 7-Aminocoumarin Derivatives | Locally Excited State | 1.7 - 6.1 D | Fluorescence from a locally excited, not a zwitterionic or TICT state. researchgate.net |

| 7-Dialkylaminocoumarins | Charge Transfer State | - | Fluorescence occurs from a planar excited state; non-radiative decay via TICT state. lookchem.com |

Advanced Spectroscopic Characterization and Structural Elucidation of Coumarin, 3 Chloro 7 Diethylamino

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 3-chloro-7-diethylaminocoumarin, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule. rsc.org The analysis of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, quartet), and coupling constants (J) allows for the precise assignment of each proton to its position on the coumarin (B35378) scaffold and the diethylamino substituent.

The aromatic region of the spectrum displays signals for the protons on the coumarin core. rsc.org A singlet observed around 7.81 ppm is characteristic of the proton at the C4 position, which lacks adjacent proton neighbors. rsc.org The protons on the benzene (B151609) ring exhibit characteristic splitting patterns based on their coupling with adjacent protons. rsc.org For instance, a doublet at approximately 7.72 ppm corresponds to the H-5 proton, coupled to the H-6 proton. rsc.org The H-6 proton, in turn, appears as a doublet of doublets around 6.72 ppm, as it is coupled to both H-5 and H-8. rsc.org The H-8 proton shows up as a doublet near 6.46 ppm, coupled only to H-6. rsc.org

The signals for the diethylamino group at the C-7 position are also clearly resolved. A quartet appearing at approximately 3.51 ppm is assigned to the four methylene (B1212753) (-CH₂-) protons, which are split by the adjacent methyl protons. rsc.org These six methyl (-CH₃) protons give rise to a triplet at around 1.28 ppm. rsc.org The integration of these signals confirms the presence of the four methylene and six methyl protons of the two ethyl groups.

Table 1: ¹H NMR Spectroscopic Data for 3-chloro-7-diethylaminocoumarin in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.81 | s | - | H-4 |

| 7.72 | d | 9.0 | H-5 |

| 6.72 | dd | 9.0, 2.4 | H-6 |

| 6.46 | d | 2.4 | H-8 |

| 3.51 | q | 7.2 | -N(CH₂CH₃)₂ |

s = singlet, d = doublet, dd = doublet of doublets, q = quartet, t = triplet

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon environments within the 3-chloro-7-diethylaminocoumarin molecule. The chemical shifts in ¹³C NMR are indicative of the carbon atom's hybridization and the electronegativity of its attached atoms. libretexts.org

The spectrum shows a series of signals corresponding to the thirteen carbon atoms in the molecule. rsc.org The carbonyl carbon (C-2) of the lactone ring typically appears significantly downfield, in the range of 170-185 ppm, due to the deshielding effect of the double-bonded oxygen. libretexts.org The carbons of the aromatic and vinyl groups (C-3, C-4, C-4a, C-5, C-6, C-7, C-8, C-8a) resonate in the intermediate region of the spectrum, generally between 110 and 160 ppm. rsc.orglibretexts.org The carbon atom bonded to the chlorine (C-3) and the carbon bonded to the nitrogen (C-7) are particularly influenced by the electronegativity of these heteroatoms. rsc.org The aliphatic carbons of the diethylamino group appear in the upfield region of the spectrum. The methylene (-CH₂) carbons are found at approximately 45.50 ppm, while the terminal methyl (-CH₃) carbons are observed at a much higher field, around 12.48 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for 3-chloro-7-diethylaminocoumarin in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 156.46 - 107.37 | Aromatic & Vinyl Carbons (C-2, C-3, C-4, C-4a, C-5, C-6, C-7, C-8, C-8a) |

| 96.71 | C-8 |

| 45.50 | -N(CH₂CH₃)₂ |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are instrumental in identifying the specific functional groups present in a molecule by probing their characteristic vibrational modes.

The FTIR spectrum of 3-chloro-7-diethylaminocoumarin provides a molecular fingerprint, displaying absorption bands corresponding to the vibrational frequencies of its functional groups. The most prominent band is expected to be the stretching vibration of the lactone carbonyl group (C=O), which typically appears as a strong absorption in the region of 1680-1750 cm⁻¹. ceon.rs The exact position is sensitive to the electronic effects of substituents on the coumarin ring. The C=C stretching vibrations of the aromatic ring and the pyrone ring are expected to produce a series of bands between 1400 and 1600 cm⁻¹. mdpi.com The stretching vibrations of the C-N bond of the diethylamino group usually appear in the 1350-1250 cm⁻¹ region. Furthermore, the C-H stretching vibrations of the aromatic ring and the aliphatic ethyl groups are anticipated above and below 3000 cm⁻¹, respectively. mdpi.com The stretching vibration of the C-Cl bond is expected to be found in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Raman spectroscopy provides complementary information to FTIR, as it detects molecular vibrations that result in a change in polarizability. mdpi.com For 3-chloro-7-diethylaminocoumarin, the Raman spectrum would also be expected to show the characteristic vibrations of the coumarin core. researchgate.net The C=O and C=C stretching modes are typically strong in the Raman spectrum. nih.gov The symmetric stretching of the benzene ring often gives a strong Raman band. researchgate.net Vibrations involving the C-Cl bond are also readily observable in Raman spectra. This technique is particularly useful for studying the skeletal vibrations of the fused ring system, providing a detailed structural signature of the molecule. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the molecule's structure through the analysis of its fragmentation patterns. For 3-chloro-7-diethylaminocoumarin (C₁₃H₁₄ClNO₂), the calculated monoisotopic molecular weight is 251.71 g/mol . nist.gov

In an MS experiment, the molecule is expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, this molecular ion peak will appear as a characteristic isotopic pattern, with two peaks (M⁺ and M+2⁺) in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the unambiguous confirmation of the elemental composition C₁₃H₁₄ClNO₂. rsc.org The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, with common fragmentation pathways including the loss of the ethyl groups from the diethylamino substituent and the cleavage of the lactone ring.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 3-chloro-7-diethylaminocoumarin |

| Deuterated chloroform |

Computational Chemistry and Quantum Mechanical Investigations of Coumarin, 3 Chloro 7 Diethylamino

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of coumarin (B35378) derivatives. These calculations provide a theoretical framework to understand and predict the molecule's properties at the atomic level. For instance, DFT calculations at the B3LYP/6-31G level have been used to optimize the molecular geometry of related coumarin compounds, showing good agreement with experimental data from X-ray crystallography. nih.gov

Prediction of Spectroscopic Properties (e.g., Absorption, Emission)

DFT calculations are instrumental in predicting the spectroscopic behavior of Coumarin, 3-chloro-7-diethylamino- . Theoretical calculations of molecular orbitals can explain the observed spectroscopic properties. mdpi.com For similar coumarin derivatives, DFT has been used to predict absorption and emission spectra, which are crucial for understanding their potential as fluorescent probes and other optical materials. nih.govmdpi.com The introduction of substituents like the chloro and diethylamino groups can be computationally modeled to predict shifts in the absorption and emission maxima. researchgate.net

Studies on related 7-(diethylamino)coumarin derivatives have shown that the photophysical properties are dependent on the solvent environment. researchgate.netnih.gov Time-dependent DFT (TD-DFT) is a common method to simulate electronic absorption spectra and provides insights into the nature of electronic transitions.

Characterization of Molecular Orbitals and Energy Gaps

The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in understanding the electronic transitions and reactivity of a molecule. For coumarin derivatives, the HOMO is typically localized on the electron-donating diethylamino group and the benzene (B151609) part of the coumarin ring, while the LUMO is distributed over the electron-accepting pyrone ring. This distribution facilitates an intramolecular charge transfer (ICT) from the diethylamino group to the pyrone ring upon photoexcitation. physchemres.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and the energy of the lowest electronic transition. DFT calculations have been employed to determine the HOMO and LUMO energy levels and the corresponding energy gap for various coumarin derivatives. nih.gov For a series of 3-acetyl-2H-chromen-2-ones, theoretical gap values were reported to be in the range of 3.84–4.47 eV. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While specific molecular dynamics (MD) simulations for Coumarin, 3-chloro-7-diethylamino- are not extensively detailed in the provided results, MD simulations are a valuable technique for studying the conformational flexibility and intermolecular interactions of coumarin derivatives. For example, MD simulations have been used to study the interaction of 7-(diethylamino)coumarin-3-carboxylic acid with cyclodextrins. researchgate.net These simulations can provide insights into how the molecule interacts with its environment, such as solvent molecules or biological macromolecules. The conformational dynamics of the diethylamino group are particularly important as they can influence the molecule's photophysical properties. chemrxiv.org

Theoretical Studies on Excited State Dipole Moments

The dipole moment of a molecule changes upon excitation from the ground state to an excited state. This change is particularly significant in molecules with intramolecular charge transfer characteristics, such as Coumarin, 3-chloro-7-diethylamino- . Theoretical methods, often in conjunction with experimental solvatochromic data, are used to estimate the excited state dipole moments (μe). physchemres.org

For related coumarin compounds, it has been observed that the excited state dipole moments are generally higher than the ground state dipole moments (μg), indicating a more polar excited state. researchgate.neteurjchem.com This increased polarity in the excited state is a consequence of the intramolecular charge transfer. physchemres.org For instance, in a study of two 7-diethylamino coumarin dyes, the excited state dipole moments were found to be larger than their ground state counterparts, signifying a substantial redistribution of π-electron densities in the excited state. researchgate.net

Linear Solvation Energy Relationship (LSER) Studies

Linear Solvation Energy Relationship (LSER) studies are employed to quantify the different intermolecular interactions that govern the solubility and partitioning behavior of a solute. The general LSER equation is:

SP = c + eE + sS + aA + bB + vV

where SP is a solute property, and the other terms represent various solute-solvent interactions. nih.gov While specific LSER studies for Coumarin, 3-chloro-7-diethylamino- were not found, this methodology is applicable to understand its interaction with different solvents. The solute parameters (E, S, A, B, and V) provide quantitative information about the molecule's capacity for different types of interactions.

In Silico Molecular Docking Simulations for Interaction Prediction

In silico molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. This method is crucial in drug discovery and design. nih.gov For various coumarin derivatives, molecular docking studies have been conducted to explore their potential as inhibitors of enzymes like CDK2 and to understand their interactions with biological targets. nih.govresearchgate.net

For example, a study on 7-diethylamino-4-chloromethyl coumarin showed strong binding affinity to the p53 protein through molecular docking. nih.gov These simulations can predict the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the coumarin derivative and the amino acid residues of the protein's active site. researchgate.net

Supramolecular Assemblies and Advanced Materials Science Applications of Coumarin, 3 Chloro 7 Diethylamino

Crystal Engineering and Solid-State Aggregation Studies

The solid-state arrangement of molecules, dictated by a delicate balance of intermolecular forces, is fundamental to the macroscopic properties of a material. For Coumarin (B35378), 3-chloro-7-diethylamino-, crystal engineering principles offer a pathway to understand and predict its self-assembly, which is crucial for designing materials with specific optical and electronic functionalities.

Analysis of Intermolecular Interactions (C–H⋯O, Dipole–Dipole, Hydrogen Bonding)

The crystal packing of 7-(diethylamino)coumarin (7-DAC) derivatives is significantly influenced by a variety of non-covalent interactions. A primary component of the self-recognition of the 7-DAC moiety is a set of directional C–H⋯O interactions between adjacent coumarin molecules. nih.gov These interactions, along with antiparallel dipole-dipole interactions, guide the assembly of the molecules in the solid state. nih.gov The strong electric dipole of the 7-DAC fragment makes it a key player in directing the aggregation. nih.govchemrxiv.org

Investigation of π-Stacking Modes and Their Influence on Packing

A predominant feature in the crystal structures of 7-DAC derivatives is the presence of π-stacking. nih.govchemrxiv.org It has been observed that approximately 90% of reported molecular crystal structures containing the 7-DAC fragment exhibit planar π-stacking. nih.govchemrxiv.org This stacking is largely imposed by the planar structure of the coumarin core and its significant electric dipole moment. nih.govchemrxiv.org

The π-stacking can occur in different modes, often in an antiparallel fashion, which is a common aggregation pattern for these molecules. nih.govchemrxiv.orgrsc.org These interactions are frequently supported by hydrogen-bonding interactions, creating a robust network that defines the crystal lattice. nih.govrsc.org The interplay between π-stacking and other non-covalent interactions, such as C–H⋯O bonds, is crucial in determining the final solid-state architecture of these compounds. nih.govrsc.org In some cases, the solid-state fluorescence properties of these coumarin derivatives are directly dependent on the molecular arrangement in the crystals, with intermolecular interactions like π-stacking and C–H⋯π interactions influencing the emission characteristics. semanticscholar.org

Role of the 7-Diethylamino Moiety as a Structural Spacer

The 7-diethylamino group is not merely a substituent that modifies the electronic properties of the coumarin ring; it plays a critical role in the supramolecular assembly. In the crystalline matrix, this bulky group acts as a structural spacer. nih.govrsc.orgchemrxiv.org This spacing facilitates the favorable π-stacking interactions between the coumarin cores of adjacent molecules. nih.govrsc.orgchemrxiv.org

Inclusion Complex Formation with Host Molecules (e.g., Cyclodextrins)

The ability of Coumarin, 3-chloro-7-diethylamino- and its derivatives to form inclusion complexes with host molecules like cyclodextrins is a testament to their versatility in supramolecular chemistry. nih.govoatext.comoatext.com Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, can encapsulate guest molecules, altering their physical and chemical properties. oatext.comoatext.com

Stoichiometry and Association Constant Determination

Studies on the inclusion of 7-(diethylamino)coumarin-3-carboxylic acid (a derivative of the title compound) with different cyclodextrins have revealed varying stoichiometries and binding affinities. For instance, with β-cyclodextrin (β-CD), this coumarin derivative typically forms a 1:1 complex. nih.govsigmaaldrich.comresearchgate.net In contrast, with γ-cyclodextrin (γ-CD), both 1:1 and 1:2 (guest:host) inclusion complexes have been observed. nih.govsigmaaldrich.com The formation of these complexes can be quantitatively characterized by determining their association constants. While changes in absorption spectra can indicate the inclusion process, fluorescence spectroscopy has been found to be particularly suitable for the quantitative determination of stoichiometry and association constants. lew.ro For a related compound, 7-diethylamino-3-carboxy-coumarin, the formation of both 1:1 and 1:2 complexes with α-cyclodextrin has been reported, although the association constant for the 1:2 complex was found to be very low. lew.ro

| Host Molecule | Guest Molecule | Stoichiometry (Guest:Host) |

| β-Cyclodextrin | 7-(diethylamino)coumarin-3-carboxylic acid | 1:1 |

| γ-Cyclodextrin | 7-(diethylamino)coumarin-3-carboxylic acid | 1:1 and 1:2 |

| α-Cyclodextrin | 7-diethylamino-3-carboxy-coumarin | 1:1 and 1:2 |

Spectroscopic Signatures of Inclusion Complexation

The formation of an inclusion complex between a coumarin derivative and a cyclodextrin (B1172386) is accompanied by distinct changes in their spectroscopic properties. These changes provide evidence of the encapsulation and offer insights into the microenvironment of the guest molecule within the host cavity.

Upon inclusion, shifts in the absorption and fluorescence spectra are commonly observed. For example, in the case of 7-diethylamino-3-carboxy-coumarin, the presence of the diethylamino group, an electron-donating substituent, causes a red shift in the main absorption band to 410 nm compared to the unsubstituted 3-carboxy-coumarin. lew.ro The fluorescence properties are also significantly affected. With the gradual addition of β-CD to a solution of 7-(diethylamino)coumarin-3-carboxylic acid, the fluorescence quantum yield and lifetime have been observed to decrease systematically. nih.govresearchgate.net Conversely, with the addition of γ-CD, both the fluorescence quantum yield and lifetime gradually increase. nih.govresearchgate.net These opposing effects suggest different modes of interaction and encapsulation within the different-sized cyclodextrin cavities.

| Spectroscopic Technique | Observation upon Complexation |

| Absorption Spectroscopy | Changes in absorption spectra, including shifts in the main absorption band. |

| Fluorescence Spectroscopy | Changes in fluorescence quantum yield and lifetime. |

| Circular Dichroism | Induction of a dichroic signal for achiral guest molecules. |

Furthermore, induced circular dichroism (ICD) can be a powerful tool. Even achiral guest molecules can exhibit an ICD signal upon interaction with the chiral cyclodextrin cavity, providing structural information about the complex. lew.ro

Scientific Literature Lacks Specific Data on Supramolecular and Advanced Materials Applications of Coumarin, 3-chloro-7-diethylamino-

Intensive searches of scientific databases and scholarly articles have revealed a significant gap in the available research on the specific chemical compound Coumarin, 3-chloro-7-diethylamino- (CAS Registry Number: 133590-12-2). While the broader class of 7-(diethylamino)coumarin derivatives is well-studied for its photophysical properties and applications in materials science, specific research into the supramolecular assemblies, mechanochromic luminescence, and rewritable data storage technologies of the 3-chloro substituted variant is not present in the accessible literature.

The foundational chemical information for Coumarin, 3-chloro-7-diethylamino- is available, confirming its formula as C13H14ClNO2 and a molecular weight of 251.709 g/mol . nist.gov However, detailed experimental studies and research findings, which would be necessary to construct an authoritative article on its advanced material science applications, are absent.

Research on related 7-(diethylamino)coumarin compounds highlights the potential for this class of molecules to exhibit interesting properties. Studies on other derivatives have explored their synthesis, photophysical behaviors, and aggregation in the solid state, which are fundamental to developing materials with tunable luminescence. mdpi.comrsc.orgnih.gov For instance, the formation of H-aggregates, a phenomenon where molecules stack in a way that influences their optical properties, is a known characteristic of some coumarin derivatives and is relevant to the study of mechanochromic luminescence. rsc.orgnih.gov

Furthermore, the general class of coumarin dyes is recognized for its potential in developing fluorescent materials and has been investigated for applications in supramolecular chemistry. nih.govfrontiersin.orgnih.govchemscene.com These studies often involve modifying the core coumarin structure to tune its properties for specific functions. The exploration of related compounds in fields such as optical data storage has also been noted, but without specific mention or data for the 3-chloro derivative. nih.gov

Despite the rich chemistry of the 7-(diethylamino)coumarin family, the specific influence of the 3-chloro substitution on the supramolecular assembly, mechanochromic luminescence, and data storage capabilities of this particular molecule remains uninvestigated in the public domain. Consequently, a detailed and scientifically accurate article adhering to the requested outline cannot be generated at this time due to the lack of specific research findings.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways for Analogues with Tailored Properties

The synthetic versatility of the coumarin (B35378) core is a key area for future exploration. Established methods like the Knoevenagel, Pechmann, and Wittig reactions provide robust access to the basic coumarin framework. mdpi.com The primary focus for future synthetic research will be the development of novel, efficient, and regioselective methodologies to introduce a diverse array of functional groups at various positions on the coumarin ring, beyond the existing 3-chloro and 7-diethylamino substituents.

A significant avenue of research lies in the late-stage functionalization of the 3-chloro-7-diethylaminocoumarin scaffold. The chlorine atom at the 3-position serves as a versatile synthetic handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This would allow for the introduction of aryl, alkynyl, and amino moieties, respectively. Each of these modifications would profoundly influence the electronic and steric properties of the molecule, thereby tuning its absorption and emission characteristics. For instance, extending the π-conjugation through the introduction of an aryl group is expected to induce a bathochromic (red) shift in the fluorescence emission, a desirable trait for in-vivo imaging applications to minimize tissue autofluorescence.

Furthermore, derivatization of the diethylamino group at the 7-position offers another route to tailor properties. For example, replacing the ethyl groups with more complex substituents could enhance solubility in specific media or introduce reactive sites for bioconjugation. The development of one-pot or tandem reaction sequences commencing from simple starting materials, such as substituted salicylaldehydes and active methylene (B1212753) compounds, will be crucial for the efficient generation of a library of analogues. mdpi.com This high-throughput approach will accelerate the discovery of new coumarin derivatives with optimized properties for specific applications.

Integration into Advanced Smart Material Systems

The pronounced solvatochromism and potential for aggregation-induced emission (AIE) of coumarin derivatives make 3-chloro-7-diethylaminocoumarin and its analogues prime candidates for integration into advanced smart materials. mdpi.com Future research will focus on harnessing these properties to create materials that respond to external stimuli in a controlled and predictable manner.

One promising direction is the development of fluorescent sensors. The sensitivity of the coumarin core's fluorescence to its local environment can be exploited to detect various analytes, including metal ions, anions, and biologically relevant small molecules. By strategically incorporating specific recognition moieties into the coumarin structure, researchers can design highly selective and sensitive chemosensors. For example, a derivative functionalized with a crown ether could serve as a sensor for alkali metal cations, with the binding event modulating the ICT process and leading to a discernible change in the fluorescence signal.

Another area of significant potential is the creation of photoresponsive materials. Coumarin derivatives can undergo [2+2] cycloaddition reactions upon irradiation with UV light, leading to dimerization. This process is often reversible upon irradiation with light of a different wavelength. By incorporating 3-chloro-7-diethylaminocoumarin analogues into polymer backbones or as side-chain functionalities, it is possible to create materials that change their physical properties, such as solubility, shape, or surface wettability, in response to light. Such materials could find applications in areas like controlled drug release, data storage, and self-healing polymers.

The integration of these coumarins into organic light-emitting diodes (OLEDs) and organic solar cells also represents a viable research avenue. mdpi.com Their high fluorescence quantum yields and tunable emission colors are advantageous for use as emitters or dopants in the emissive layer of OLEDs. In solar cells, they can function as sensitizers or components of the active layer.

Development of Multi-Functional Molecular Tools for Complex Biological Systems

The ability of coumarin derivatives to penetrate cell membranes makes them highly suitable for biological applications. researchgate.net Future research will focus on developing 3-chloro-7-diethylaminocoumarin-based molecular tools that are not only fluorescent reporters but also possess additional functionalities for probing and manipulating complex biological systems.

A key area of development is the creation of "theranostic" agents, which combine therapeutic and diagnostic capabilities in a single molecule. For instance, a 3-chloro-7-diethylaminocoumarin analogue could be conjugated to a photosensitizer and a targeting ligand. The coumarin's fluorescence would allow for the visualization and tracking of the molecule within cells or tissues, the targeting ligand would ensure accumulation at the desired site (e.g., a tumor), and upon irradiation, the photosensitizer would generate reactive oxygen species to induce cell death.

Another exciting prospect is the design of activatable probes. These are molecules that are initially non-fluorescent or emit at a specific wavelength but undergo a reaction with a biological analyte of interest (e.g., an enzyme or a reactive oxygen species) that "switches on" or shifts their fluorescence. This approach provides a high signal-to-noise ratio for detecting specific biological activities in real-time. The 3-chloro substituent can be exploited in the design of such probes, for example, as a quenching group that is released upon enzymatic cleavage.

Furthermore, the development of coumarin-based fluorescent labels for super-resolution microscopy techniques, such as STED and PALM/STORM, is a promising direction. This requires dyes with high photostability, high brightness, and the ability to be reversibly photoswitched between a fluorescent and a dark state. The modular nature of the coumarin scaffold allows for the systematic tuning of these properties through chemical modification.

Advanced Computational Modeling for Predictive Design of Coumarin Derivatives

Advanced computational modeling is set to become an indispensable tool in the predictive design of novel coumarin derivatives with tailored properties, thereby accelerating the research and development cycle. The use of quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be central to this effort.

These computational techniques can accurately predict a range of molecular properties for yet-to-be-synthesized analogues of 3-chloro-7-diethylaminocoumarin. This includes the absorption and emission wavelengths, quantum yields, and Stokes shifts. mdpi.com By modeling the effects of different substituents at various positions on the coumarin ring, researchers can screen virtual libraries of compounds and identify the most promising candidates for synthesis. This in-silico approach saves significant time and resources compared to a purely experimental trial-and-error process.

Computational modeling can also provide deep insights into the fundamental mechanisms underlying the observed photophysical properties. For example, it can be used to visualize the HOMO and LUMO orbitals to understand the nature of the electronic transitions and the extent of intramolecular charge transfer. mdpi.com This understanding is crucial for the rational design of molecules with specific optical characteristics.

Moreover, molecular dynamics (MD) simulations can be employed to study the interactions of coumarin derivatives with their environment, such as solvent molecules, polymer matrices, or biological macromolecules like proteins and DNA. This can help predict the behavior of a coumarin-based sensor in a specific medium or the binding mode of a fluorescent probe to its biological target. For instance, MD simulations could elucidate how a coumarin derivative embeds itself within a cell membrane or how it interacts with the active site of an enzyme. This information is invaluable for optimizing the design of molecular tools for biological applications.

The synergy between computational prediction and experimental validation will be a powerful paradigm for future research on 3-chloro-7-diethylaminocoumarin and its derivatives, enabling the rapid development of new materials and technologies.

Q & A

Q. What are the recommended synthetic routes for preparing 3-chloro-7-diethylaminocoumarin, and how can reaction conditions be optimized to improve yield?

The synthesis of 3-chloro-7-diethylaminocoumarin derivatives typically involves nitration and amination steps. A validated method includes refluxing intermediates like 3-nitro-coumarin with nucleophiles (e.g., amines) in the presence of triethylamine as a catalyst . Optimization can focus on solvent selection (e.g., polar aprotic solvents), stoichiometric ratios (1:1:2 for substrate, nucleophile, and catalyst), and temperature control to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound.

Q. Which analytical techniques are most effective for characterizing 3-chloro-7-diethylaminocoumarin, and how should data be interpreted?

High-Performance Liquid Chromatography (HPLC) coupled with Q-TOF-MS/MS is ideal for quantifying coumarin derivatives and identifying structural modifications . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns, with characteristic shifts for the diethylamino group (~3.4 ppm for N-CH₂ in ¹H NMR) and chlorine atom (deshielding effects in ¹³C NMR) . Mass spectrometry (MS) at m/z 220–250 (depending on substituents) can validate molecular weight, while IR spectroscopy identifies functional groups like carbonyl (C=O at ~1700 cm⁻¹) .

Q. How can researchers ensure reproducibility in fluorescence studies involving 3-chloro-7-diethylaminocoumarin?

Standardize solvent systems (e.g., aqueous buffers or ethanol) and pH conditions, as fluorescence intensity is sensitive to environmental factors. Use fluorometers calibrated with reference compounds (e.g., 7-hydroxycoumarin) and validate excitation/emission wavelengths (e.g., λₑₓ ~400 nm, λₑₘ ~450 nm for diethylamino-substituted coumarins) . Include negative controls (e.g., unmodified coumarin) to distinguish baseline signals.

Advanced Research Questions

Q. What transcriptomic and metabolomic strategies can elucidate the biosynthetic pathways of 3-chloro-7-diethylaminocoumarin in plant systems?

Integrate RNA-seq data to identify CYP450 and MDR transporter genes involved in coumarin biosynthesis . For example, MeJA-induced expression analysis can pinpoint candidate transcripts (e.g., CYP450s for hydroxylation). Pair this with HPLC-Q-TOF-MS/MS metabolomics to correlate gene expression with metabolite accumulation in plant tissues (e.g., roots vs. leaves). Use correlation networks to map biosynthetic clusters and validate via CRISPR knockouts .

Q. How can density functional theory (DFT) predict the photophysical properties of 3-chloro-7-diethylaminocoumarin derivatives for probe design?

Perform DFT calculations (e.g., B3LYP/6-31G(d) level) to model intramolecular charge transfer (ICT) between the diethylamino donor and chloro acceptor groups . Simulate excitation energies and compare with experimental UV-Vis spectra. Adjust substituents (e.g., allyl or methoxy groups) to modulate HOMO-LUMO gaps and predict Stokes shifts for fluorescence tuning.

Q. What methodological approaches resolve contradictions in reported biological activities of 3-chloro-7-diethylaminocoumarin derivatives?

Address variability by standardizing bioassays:

- Use identical cell lines (e.g., HEK-293 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin).

- Apply multi-omics integration (transcriptomics + metabolomics) to distinguish direct targets from off-pathway effects .

- Validate contradictory results via orthogonal assays (e.g., SPR binding studies vs. enzymatic inhibition).

Q. How can 3-chloro-7-diethylaminocoumarin be engineered for two-photon fluorescence imaging in vivo?

Modify the coumarin scaffold by introducing allyl carbonate groups to enhance two-photon absorption cross-sections . Test probe stability in physiological media (e.g., serum) and validate using zebrafish models. Optimize ratiometric detection (e.g., ratio of emission at 450/500 nm) to minimize background noise in deep-tissue imaging.

Methodological Best Practices

- Data Validation : Use triplicate measurements for spectroscopic/biological assays and report standard deviations .

- Contradiction Analysis : Apply principal component analysis (PCA) to untangle multifactorial variability in biosynthetic or activity studies .

- Ethical Reporting : Disclose sex/gender dimensions in biological studies per SAGER guidelines, or note limitations in generalizability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.